The synthesis of TP 472N typically involves multi-step organic synthesis techniques that can include:
The specific synthetic pathway has not been extensively detailed in public literature, indicating a potential area for further research and optimization.
This structure suggests significant steric hindrance, which may influence its binding affinity and selectivity for bromodomain targets.
TP 472N's reactivity profile primarily involves interactions with bromodomain proteins. The compound has been noted to exhibit minimal activity against other bromodomains at concentrations exceeding 20 µM, indicating its specificity for BRD9 and BRD7 .
These solubility characteristics are important for preparing stock solutions for biological assays.
The mechanism of action of TP 472N involves its binding to bromodomains, which are protein-protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. By inhibiting these interactions, TP 472N can modulate downstream signaling pathways involved in gene expression regulation.
TP 472N is primarily utilized in scientific research focused on epigenetic regulation, particularly in studies investigating the role of bromodomains in cancer biology and other diseases. Its use as a negative control allows researchers to validate experimental results obtained with its active counterpart, TP 472.
Applications include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: